1-(1,2-Oxazol-5-YL)propan-2-one

Description

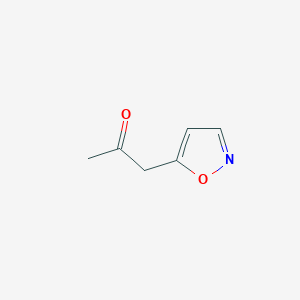

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVDRCODKYXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiling of 1 1,2 Oxazol 5 Yl Propan 2 One

Reaction Mechanisms of the Ketone Moiety in Complex Systems

The propan-2-one substituent attached to the 1,2-oxazole ring is a key driver of the molecule's reactivity. Its carbonyl group and adjacent α-carbon are susceptible to a variety of chemical transformations.

Nucleophilic Addition Pathways and Stereochemical Control

The ketone functionality in 1-(1,2-Oxazol-5-YL)propan-2-one is an electrophilic center, readily undergoing nucleophilic addition reactions. This is a common characteristic of carbonyl compounds. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A significant aspect of this reaction is the potential for creating a new stereocenter at the carbonyl carbon. Since this compound is a non-symmetrical ketone, nucleophilic attack can occur from two different faces of the planar carbonyl group. saskoer.ca If there are no other stereocenters present in the molecule or the nucleophile, this results in the formation of a racemic mixture of two enantiomers. saskoer.ca However, if a pre-existing stereocenter is present, the two products will be diastereomers and will likely be formed in unequal amounts due to steric or electronic preferences. saskoer.ca

The ketone group in similar structures has been identified as a crucial pharmacophoric element, capable of forming covalent bonds with serine residues in the active sites of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov This "serine-trap" mechanism highlights the electrophilic nature of the ketone and its potential for covalent inhibition. nih.gov Reduction of this ketone function to an alcohol typically results in a loss of this inhibitory activity. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Reaction Type | Nucleophile | Product Type | Stereochemical Outcome |

| Reduction | Hydride (e.g., from NaBH₄) | Secondary Alcohol | Racemate (if no other stereocenters) |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol | Racemate or Diastereomers |

| Cyanohydrin Formation | Cyanide (e.g., from HCN/KCN) | Cyanohydrin | Racemate or Diastereomers |

| Wittig Reaction | Ylide (Ph₃P=CR₂) | Alkene | Mixture of E/Z isomers possible |

Enolization and α-Position Reactivity in Heterocyclic Contexts

The methylene (B1212753) protons (α-protons) located between the carbonyl group and the 1,2-oxazole ring are acidic due to the electron-withdrawing nature of both adjacent functional groups. This acidity facilitates the formation of an enol or enolate intermediate under basic or acidic conditions. The resulting enolate is a potent nucleophile and can react with various electrophiles at the α-carbon.

This reactivity allows for a range of synthetic modifications, including:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.

Halogenation: Reaction with halogens (e.g., Br₂) to form α-halo ketones.

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.

The presence of the heterocyclic ring can influence the regioselectivity and stereoselectivity of these reactions. The specific electronic properties of the 1,2-oxazole ring can affect the stability and reactivity of the enolate intermediate.

Oxidative Transformation Mechanisms under Specific Conditions

The ketone moiety of this compound can undergo oxidative transformations, although the 1,2-oxazole ring itself can also be susceptible to oxidation under harsh conditions. pharmaguideline.comslideshare.net A common oxidative reaction for ketones is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) can convert the ketone into an ester. The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon.

In the case of this compound, two possible ester products could be formed. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the migration of the 1,2-oxazol-5-ylmethyl group would be compared to the methyl group.

Furthermore, strong oxidizing agents can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. Vanadyl pyrophosphate, for instance, is a catalyst known for the oxidative dehydrogenation of ketones. researchgate.net

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle that exhibits its own distinct reactivity patterns, influenced by the presence of two different heteroatoms, nitrogen and oxygen.

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole (B20620) Nucleus

The 1,2-oxazole ring is generally considered electron-deficient, which makes electrophilic aromatic substitution challenging. pharmaguideline.com Such reactions typically require the presence of electron-donating groups on the ring to facilitate the attack of an electrophile. pharmaguideline.com When substitution does occur, the position of attack is dictated by the electronic nature of the ring atoms. For the parent oxazole, the order of reactivity towards electrophiles is C4 > C5 > C2. pharmaguideline.com

In contrast, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. Nucleophilic substitution is not common and often, attack by a strong nucleophile can lead to the cleavage of the oxazole ring. pharmaguideline.comslideshare.net However, if a good leaving group is present, particularly at the C2 position, nucleophilic aromatic substitution can take place. pharmaguideline.comwikipedia.org Deprotonation can occur at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com

For this compound, the propan-2-one substituent at the C5 position will influence the regioselectivity of any potential substitution reactions on the ring.

Aromaticity and π-Electron System Influence on Oxazole Reactivity

The 1,2-oxazole ring is an aromatic system, containing 6 π-electrons (one from each of the three carbons, one from the nitrogen, and a lone pair from the oxygen) in a planar, cyclic, conjugated system, which satisfies Hückel's rule. chemicalforums.comreddit.comslideshare.net However, its aromaticity is considered to be less pronounced than that of other heterocycles like thiazole (B1198619) or imidazole. wikipedia.org

This aromatic character is a key determinant of its reactivity. For instance, the stability conferred by aromaticity means that the ring does not readily undergo addition reactions. However, the π-electron system allows the oxazole ring to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. wikipedia.orgclockss.org The presence of electron-withdrawing groups on the oxazole ring can enhance its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. clockss.org The reaction of oxazoles with alkynes is a known route to synthesizing furan (B31954) derivatives, while reactions with alkenes can yield pyridines after rearrangement and aromatization of the initial adduct. wikipedia.orgclockss.org

Ring-Opening and Rearrangement Mechanisms of Substituted Oxazoles

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can undergo a variety of ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents. These transformations are highly dependent on the substitution pattern of the isoxazole ring.

One common pathway for the rearrangement of isoxazoles involves the cleavage of the weak N-O bond. For instance, upon treatment with a strong base, 5-chloroisoxazoles can isomerize to 2H-azirine-2-carbonyl chlorides. mdpi.com This transformation is believed to proceed through a mechanism involving the formation of an anionic intermediate, followed by ring contraction.

Furthermore, isoxazol-5(4H)-one derivatives are known to participate in various condensation reactions, which can be considered a form of ring modification. mdpi.comresearchgate.netscilit.comresearchgate.net For example, the reaction of 3-(pyridin-3-yl)isoxazol-5(4H)-one with aromatic aldehydes leads to the formation of 4-arylidene derivatives. researchgate.net These reactions highlight the reactivity of the C4 position of the isoxazol-5-one ring.

Synergistic Reactivity Between the Oxazole Ring and the Ketone Side Chain

The presence of both an isoxazole ring and a ketone side chain in a molecule like this compound suggests the potential for unique reactivity arising from the interplay between these two functional groups. This can manifest in intramolecular reactions and specialized functional group interconversions.

Intramolecular Cyclization and Annulation Pathways

While no specific intramolecular cyclization or annulation reactions for this compound have been documented in the searched literature, general principles of organic synthesis allow for speculation on potential pathways. The ketone side chain provides a nucleophilic α-carbon (enolate) and an electrophilic carbonyl carbon, which could potentially react with the isoxazole ring.

For instance, under basic conditions, the enolate of the propan-2-one moiety could theoretically attack the C5 position of the isoxazole ring, although this is generally an electron-rich position. More plausible would be a reaction involving a modification of the isoxazole ring to make it more electrophilic.

Annulation reactions, which involve the formation of a new ring, are a cornerstone of heterocyclic synthesis. For example, copper-catalyzed [4+2] annulation cascades of 2-bromo-1-arylpropan-1-ones with terminal alkynes have been used to synthesize substituted naphthalenones. While not directly applicable to the isoxazole system, this demonstrates the utility of ketone-containing building blocks in annulation strategies.

Cross-Coupling and Functional Group Interconversion at Bifunctional Sites

The bifunctional nature of this compound presents opportunities for selective cross-coupling and functional group interconversions. The isoxazole ring can be a substrate for various coupling reactions, depending on its substitution. For example, palladium-catalyzed cross-coupling reactions are widely used to functionalize heterocyclic rings.

Functional group interconversions could involve either the ketone or the isoxazole ring. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into other functional groups using standard organic methodologies. The isoxazole ring's stability can be a challenge for some transformations, but specific reagents can effect changes. For example, catalytic hydrogenation can lead to the cleavage of the N-O bond and ring opening.

A study on 5-(2-chloroquinolin-3-yl)oxazoles demonstrated that the chloro group on the quinoline (B57606) ring could be functionalized through a palladium-catalyzed reaction with isocyanides and water to form amides. frontiersin.org This highlights how a halogenated heterocycle, which could be an analogue of a halogenated this compound, can participate in cross-coupling reactions.

Advanced Spectroscopic Characterization and Computational Chemical Analysis for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 1-(1,2-oxazol-5-yl)propan-2-one. Both 1H and 13C NMR spectra provide critical data for assigning the chemical environment of each atom within the molecule. scielo.br The presence of two distinct sets of signals in the NMR spectra at room temperature indicates a slow interchange between stable Z and E configurations of the amide moiety, highlighting a hindered rotational equilibrium. scielo.br

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivities between protons and carbons, further confirming the structural assignments. mdpi.com For instance, the correlation between specific protons and quaternary carbons can definitively establish the substitution pattern on the heterocyclic ring. ipb.pt The analysis of vicinal coupling constants in the azetine ring, where cis-coupling constants are typically larger than trans-coupling constants, is a widely used method for stereochemical assignments. ipb.pt Furthermore, the Nuclear Overhauser Effect (NOE), often studied through 2D ROESY experiments, provides information about the spatial proximity of atoms, which is crucial for determining the predominant conformation in solution. mdpi.comipb.pt Computational calculations often assist in the analysis of NMR spectra, helping to explain the distribution of various conformations present in a given solvent. scielo.br

Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification

The study of reaction mechanisms often requires the detection and characterization of transient intermediates. Advanced mass spectrometry (MS) techniques are particularly well-suited for this purpose, as they can identify and structurally characterize short-lived species. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is frequently used to monitor reactions involving charged intermediates, such as those in catalyzed by cationic metal complexes. nih.gov

Delayed Reactant Labeling for Pathway Tracking

While specific applications of delayed reactant labeling for this compound are not extensively documented in the provided search results, this technique is a powerful method for elucidating reaction pathways. By introducing isotopically labeled reactants at different time points in a reaction, it is possible to trace the incorporation of the label into intermediates and products, thereby providing a temporal map of the reaction mechanism. This method helps to distinguish between different proposed pathways and to identify the sequence of bond-forming and bond-breaking events.

Helium Tagging Infrared Photodissociation Spectroscopy for Ionic Species Characterization

Helium tagging infrared photodissociation (IRPD) spectroscopy is a sophisticated technique used to obtain the vibrational spectra of mass-selected ions. nih.govresearchgate.net In this method, ions of interest are cooled in a cryogenic ion trap to temperatures low enough to allow the formation of weakly bound complexes with helium atoms. nih.govresearchgate.net The absorption of an infrared photon by the ion leads to the dissociation of the helium tag, which is then detected as a change in mass. nih.govresearchgate.net This technique is particularly valuable because helium is considered an "innocent" tag, meaning it generally does not significantly perturb the structure of the ion being studied. nih.govresearchgate.net This allows for the acquisition of vibrational spectra that are highly characteristic of the bare ion, providing detailed structural information about reaction intermediates. nih.govresearchgate.netresearchgate.net Two-color experiments can even be employed to selectively deplete a mixture of one or more isomers, allowing for the individual characterization of the remaining species. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Dynamics and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular structure and bonding within this compound. The experimental spectra are often interpreted with the aid of normal coordinate analysis based on theoretical calculations. nih.gov

The FT-IR and FT-Raman spectra exhibit characteristic bands corresponding to the various functional groups present in the molecule. For instance, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ijera.com The methylene (B1212753) (-CH2-) group gives rise to symmetric and asymmetric stretching modes, as well as scissoring, wagging, twisting, and rocking vibrations at distinct frequencies. esisresearch.org The vibrations of the oxazole (B20620) ring, such as C-O-C stretching, also appear at characteristic wavenumbers. esisresearch.org The positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations are powerful tools for gaining a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound. mdpi.comresearchgate.net These methods can predict molecular geometries, vibrational frequencies, and various electronic properties. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for studying molecular systems. molpro.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-311+G**), it is possible to perform geometry optimizations to find the most stable molecular structure. nih.govnih.gov Frequency calculations are then typically performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface. nih.gov

DFT calculations can also provide insights into the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters that relate to the molecule's ability to donate and accept electrons, respectively. rasayanjournal.co.inmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. rasayanjournal.co.in Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which help to predict the molecule's behavior in chemical reactions. rasayanjournal.co.inmdpi.com The analysis of the molecular electrostatic potential (MEP) surface can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Sites

For "this compound," computational studies on analogous isoxazole (B147169) derivatives suggest that the HOMO is likely distributed over the electron-rich isoxazole ring and the oxygen atom of the carbonyl group. This distribution indicates that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon atoms of the isoxazole ring and the carbonyl carbon, marking them as the probable sites for nucleophilic attack.

A smaller HOMO-LUMO energy gap signifies a molecule that is more easily polarized and thus more reactive. Theoretical calculations on similar structures indicate that the energy gap for this class of compounds is significant enough to ensure stability under normal conditions, yet sufficiently narrow to allow for participation in various chemical reactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and based on typical values for structurally related isoxazole derivatives as determined by Density Functional Theory (DFT) calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for examining the delocalization of electron density and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure representation of bonds and lone pairs. This method provides quantitative insights into donor-acceptor interactions, which are indicative of hyperconjugation and electron delocalization.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(isoxazole) | σ(N-C) | 15.2 |

| LP(1) N(isoxazole) | σ(C-C) | 10.8 |

| LP(2) O(carbonyl) | σ*(C-C) | 5.5 |

Note: The data in this table is illustrative and represents plausible interactions and stabilization energies for the specified compound based on analyses of similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic species. researchgate.netblogspot.comchemrxiv.org The MEP map displays regions of varying electrostatic potential on the van der Waals surface of a molecule. Red-colored areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue-colored areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions of neutral potential.

For "this compound," the MEP map is expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring. These are the most electronegative atoms in the molecule and are therefore the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl group and the methylene bridge, making them potential sites for nucleophilic interaction. This detailed charge distribution map is invaluable for predicting how the molecule will interact with other molecules and its biological environment. researchgate.netresearchgate.net

Fukui Functions and Local Reactivity Descriptors for Site Selectivity

Fukui functions and other local reactivity descriptors derived from conceptual DFT provide a quantitative measure of the reactivity of different atomic sites within a molecule. These descriptors help in predicting the most favorable sites for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (reactivity towards an electron-donating reagent)

f-(r) for electrophilic attack (reactivity towards an electron-accepting reagent)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in "this compound," one can pinpoint the atoms most likely to participate in a given reaction. For electrophilic attack, the atoms with the highest f- values are the most reactive. In this molecule, these are expected to be the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen. For nucleophilic attack, the atoms with the highest f+ values are the primary targets, which are likely to be the carbonyl carbon and the carbon atoms within the isoxazole ring.

Analysis of Noncovalent Interactions via Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. researchgate.net This analysis is based on the relationship between the electron density and its gradient. The RDG isosurfaces provide a visual representation of these interactions, where the color of the isosurface indicates the nature and strength of the interaction.

Blue isosurfaces typically represent strong attractive interactions, such as hydrogen bonds.

Green isosurfaces indicate weaker van der Waals interactions.

Red isosurfaces denote steric repulsion or clashes between atoms.

For "this compound," an RDG analysis would likely reveal weak intramolecular van der Waals interactions between the isoxazole ring and the propanone side chain, contributing to its conformational preference. The presence of the electronegative oxygen and nitrogen atoms also suggests the potential for forming intermolecular hydrogen bonds with suitable donor molecules, which would be visualized as blue isosurfaces in an RDG plot of a dimer or solvated complex.

Applications of 1 1,2 Oxazol 5 Yl Propan 2 One As a Key Synthetic Intermediate in Organic Synthesis

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The chemical reactivity of 1-(1,2-oxazol-5-yl)propan-2-one makes it a key starting material for synthesizing more complex molecular architectures, particularly those containing fused-ring systems and polycyclic structures.

Precursor for Fused-Ring Systems and Polycyclic Compounds

The ketone and the isoxazole (B147169) ring in this compound provide multiple reaction sites for cyclization reactions, leading to the formation of fused heterocyclic systems. These systems are integral to many biologically active compounds and functional materials. For instance, the ketone can undergo reactions like aldol (B89426) condensations, which, when combined with reactions involving the isoxazole ring, can lead to the formation of new rings fused to the initial isoxazole structure. nih.gov The isoxazole ring itself can be a precursor to other functionalities through ring-opening and rearrangement reactions, further expanding the diversity of accessible polycyclic compounds. core.ac.ukenergetic-materials.org.cn

Building Block in the Total Synthesis of Natural Product Analogues

The synthesis of natural product analogues is a critical area of research for discovering new therapeutic agents and understanding biological processes. rsc.org this compound can be utilized as a key fragment in the convergent synthesis of such analogues. nih.gov Its structure can be incorporated into a larger molecule, or it can be modified to introduce specific functionalities present in a target natural product. The ability to construct complex heterocyclic structures from this starting material is particularly valuable in mimicking the core scaffolds of many natural products. nih.gov

Role in Molecular Hybridization and Fragment-Based Drug Discovery Research

In modern drug discovery, molecular hybridization and fragment-based approaches are powerful strategies for identifying new drug candidates.

Molecular hybridization involves combining two or more pharmacophores (the active parts of different drug molecules) to create a new hybrid molecule with potentially improved or novel activity. The isoxazole-ketone framework of this compound can serve as a scaffold to which different pharmacophoric fragments can be attached.

Fragment-based drug discovery (FBDD) starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. docking.org These fragments are then optimized and linked together to create more potent lead compounds. The relatively simple structure of this compound makes it an ideal candidate for a fragment library. Its isoxazole and ketone moieties can engage in specific interactions with a protein target, and its structure can be readily elaborated to improve binding affinity and selectivity. docking.org

Development of Chiral Auxiliaries and Asymmetric Catalysts Derived from Oxazole-Ketone Frameworks

Asymmetric catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. beilstein-journals.org Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org

The oxazole-ketone framework provides a rigid scaffold that can be modified to create chiral ligands for metal-based catalysts or to function as organocatalysts. For example, the ketone can be reduced to a chiral alcohol, or chiral substituents can be introduced at other positions on the molecule. These chiral derivatives can then be used to control the stereochemistry of a wide range of chemical transformations, such as aldol reactions, Michael additions, and cycloadditions. nih.govrsc.org The development of catalysts based on the this compound scaffold is an active area of research aimed at creating more efficient and selective methods for asymmetric synthesis. beilstein-journals.org

Intermediate in the Synthesis of Functional Materials and Probes

The unique electronic and structural properties of the isoxazole ring make this compound a useful intermediate in the synthesis of functional materials and molecular probes.

Fluorescent probes are molecules that emit light upon excitation and are used to visualize and study biological processes. rsc.orgmdpi.commdpi.comnih.gov The isoxazole ring can be part of a larger conjugated system that gives rise to fluorescence. By modifying the substituents on the isoxazole and the rest of the molecule, the photophysical properties of the resulting fluorescent probe can be fine-tuned for specific applications, such as cellular imaging. nih.gov

In the field of materials science, isoxazole-containing compounds can be used as building blocks for polymers and other materials with specific electronic or optical properties. The reactivity of the ketone group in this compound allows for its incorporation into polymer chains or its attachment to surfaces, leading to the creation of new functional materials.

Future Research Directions and Emerging Trends in 1 1,2 Oxazol 5 Yl Propan 2 One Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient catalytic systems is a cornerstone of modern organic synthesis. For the production of 1-(1,2-Oxazol-5-YL)propan-2-one and related isoxazole (B147169) derivatives, future research is increasingly focused on sustainable catalysts that offer high yields, selectivity, and recyclability.

Recent studies have highlighted the potential of heterogeneous catalysts and green reaction media. For instance, the use of propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) as a catalyst in a three-component reaction of a β-keto ester, an aldehyde, and hydroxylamine (B1172632) hydrochloride has shown great promise for the synthesis of isoxazol-5(4H)-ones. mdpi.comresearchgate.netpreprints.org This method boasts several advantages, including high yields at room temperature and the use of water as a solvent, aligning with the principles of green chemistry. mdpi.comresearchgate.netpreprints.org Future work could adapt this methodology for the synthesis of this compound, potentially by utilizing a suitable diketone or its synthetic equivalent.

Another promising avenue is the use of agro-waste-based catalysts. For example, a catalyst derived from the water extract of orange fruit peel ash (WEOFPA) has been successfully employed for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in a glycerol (B35011) medium. nih.gov This approach is not only eco-friendly but also cost-effective. Research into the applicability of such catalysts for the synthesis of isoxazole ketones like this compound could lead to more sustainable production methods.

The table below summarizes some of the green catalytic systems that could be explored for the synthesis of this compound derivatives.

| Catalyst System | Starting Materials (Example) | Solvent | Key Advantages |

| Propylamine-functionalized cellulose (Cell-Pr-NH2) | β-keto ester, aldehyde, hydroxylamine | Water | High yields, room temperature, recyclable catalyst, green solvent. mdpi.comresearchgate.netpreprints.org |

| Agro-waste-based (e.g., WEOFPA) | Aldehyde, ethyl acetoacetate, hydroxylamine | Glycerol | Eco-friendly, cost-effective, solvent-free conditions. nih.gov |

| Copper nanoparticles on montmorillonite (B579905) K-10 | Aldehydes, alkynes | - | High atom economy, versatile for different synthetic routes. researchgate.net |

| Silica gel-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2) | α-nitro ketones, alkynes | - | Heterogeneous catalyst, easily recoverable and reusable. organic-chemistry.org |

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. The exploration of bio-inspired and chemoenzymatic routes for the synthesis of chiral derivatives of this compound is a significant emerging trend.

Enzyme-catalyzed transformations have been successfully used to prepare chiral isoxazole derivatives. For example, alcohol dehydrogenase from Thermoanaerobium brockii has been used for the stereoselective reduction of a bromo ketone to the corresponding (S)-alcohol, a key intermediate in the synthesis of a chiral isoxazole-containing β-adrenergic stimulant. acs.orgacs.org Similarly, lipases have been employed for the kinetic resolution of racemic isoxazolyl ethanol (B145695) derivatives. acs.org

Future research could focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this compound. This could involve the enzymatic condensation of a dicarbonyl compound with hydroxylamine or the stereoselective reduction of a precursor ketone. The development of such biocatalytic methods would not only provide access to enantiomerically pure forms of the target molecule but also contribute to more sustainable manufacturing processes.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical synthesis. engineering.org.cnnih.govmit.edu These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. For the synthesis of this compound, ML and AI offer exciting possibilities for accelerating research and development.

In the context of this compound, a future research direction would be to develop specific ML models trained on data for the synthesis of isoxazole ketones. Such a model could predict the yield and selectivity of a reaction based on the starting materials, catalyst, solvent, and temperature. This would allow for the rapid in silico screening of reaction conditions, saving time and resources in the laboratory.

The following table illustrates the potential applications of AI and ML in the chemistry of this compound.

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Training a model to predict the yield and byproducts of a reaction to synthesize the target compound. | Faster optimization of reaction conditions and reduced experimental effort. |

| Retrosynthesis Planning | Using an AI tool to propose novel and efficient synthetic routes to this compound and its derivatives. engineering.org.cnmit.edunih.govresearchgate.net | Discovery of new synthetic pathways and more efficient manufacturing processes. |

| Virtual Screening | Employing ML models to predict the biological activity or material properties of virtual derivatives of the target compound. nih.gov | Accelerated discovery of new drug candidates or functional materials. |

Investigation of Advanced Photo- and Electro-Chemical Transformations

Photochemical and electrochemical methods offer unique opportunities for the synthesis and functionalization of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. The investigation of these advanced transformations for the synthesis of this compound is a promising area of future research.

Photochemical reactions, such as the conversion of isoxazoles to other heterocycles like 5-hydroxyimidazolines, have been reported. acs.orgnih.gov The use of visible-light photocatalysis for the synthesis of substituted oxazoles has also been demonstrated, offering a mild and efficient alternative to traditional thermal methods. nih.gov Future work could explore the photochemical synthesis of the 1-(1,2-oxazol-5-yl) moiety from suitable precursors, potentially leading to novel and more sustainable synthetic routes.

Electrochemical synthesis is another powerful tool for green chemistry. researchgate.net The electrochemical assembly of isoxazoles via a four-component domino reaction has been recently reported, providing a highly functional group tolerant and operationally simple method. rsc.org Furthermore, the electrochemical synthesis of isoxazolines has been achieved through the reaction of aldoximes with electron-deficient alkenes. nih.gov The application of these electrochemical strategies to the synthesis of this compound could enable the development of oxidant- and metal-free synthetic processes.

Design of Next-Generation Synthetic Methodologies with Enhanced Atom Economy and Selectivity

Atom economy is a fundamental principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. mdpi.com The design of synthetic methodologies with enhanced atom economy and selectivity is a critical goal for the future of this compound chemistry.

Future research will likely focus on developing novel one-pot syntheses of this compound that combine multiple bond-forming events in a single operation. This could involve the in-situ generation of a key intermediate followed by its cyclization to form the isoxazole ring. Intramolecular ring-to-ring isomerizations, which have 100% atom economy, also present an attractive synthetic strategy. mdpi.com

Furthermore, the development of highly regioselective and stereoselective methods will be crucial. For example, the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition has been shown to proceed with high regioselectivity. beilstein-journals.org Applying similar principles to control the regiochemistry of the synthesis of 5-substituted isoxazoles like this compound will be a key challenge and a significant area of future investigation.

Q & A

Basic Research Questions

Q. How can the structure of 1-(1,2-oxazol-5-yl)propan-2-one be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and electron density maps. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and validate hydrogen-bonding interactions . Example workflow:

- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.

- Refinement : Apply restraints for disordered moieties (e.g., oxazolyl ring) in SHELXL .

- Validation : Check R-factors (R1 < 0.05) and residual electron density peaks.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine NMR, IR, and high-resolution mass spectrometry (HRMS):

- NMR : Assign proton environments (e.g., oxazolyl protons at δ 8.1–8.3 ppm, ketone at δ 2.1–2.3 ppm). Use 2D experiments (COSY, HSQC) to resolve coupling in aromatic regions .

- IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).

- HRMS : Match experimental m/z to theoretical mass (Exact Mass: 139.0633 g/mol) with <2 ppm error .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Common strategies include:

- Cyclocondensation : React β-keto esters with hydroxylamine derivatives to form the oxazole ring .

- Functionalization : Introduce the propan-2-one group via Friedel-Crafts acylation on pre-synthesized oxazole intermediates .

- Key Considerations : Monitor reaction pH and temperature to avoid side products (e.g., over-acylation).

Advanced Research Questions

Q. How can tautomerism in this compound be experimentally resolved?

- Methodological Answer : The oxazole ring may exhibit keto-enol tautomerism. Use:

- Variable-Temperature NMR : Track proton shifts to identify dominant tautomers.

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-311++G**) to compare tautomer stability .

- Crystallography : SC-XRD can "freeze" the tautomeric state in the solid phase .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR vs. XRD bond lengths) arise from dynamic vs. static structures:

- Dynamic NMR : Resolve conformational flexibility in solution.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) that stabilize the solid-state structure .

- Cross-Validation : Use complementary techniques like Raman spectroscopy or neutron diffraction.

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

- Reaction Mechanism : Simulate transition states (e.g., Gaussian 16) to identify rate-limiting steps.

- Solvent Effects : Use COSMO-RS to predict solvent polarity impacts on yield .

- Docking Studies : For biologically active derivatives, model interactions with target proteins (e.g., LPA1 antagonists ).

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.